molecular formula C16H13BrN2O4S B598174 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-bromo-2-methyl-1-(phenylsulfonyl)-, methyl ester CAS No. 1200130-72-8

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-bromo-2-methyl-1-(phenylsulfonyl)-, methyl ester

Cat. No. B598174
Key on ui cas rn: 1200130-72-8
M. Wt: 409.254
InChI Key: SGWOSMWMDSKWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440976B2

Procedure details

A mixture of 1-benzenesulfonyl-5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester (121 g, 296 mmol), NBS (63 g, 354 mmol) and 1,1-azobis(cyclohexanecarbonitrile) (14.4 g, 59 mmol) in 1,2-dichloroethane (1.2 L) was heated under reflux for 90 minutes. The reaction mixture was allowed to cool to ambient temperature and washed with saturated aqueous sodium thiosulfate solution. The organic layer was dried (Na2SO4) then filtered. The filtrate was stirred with flash silica gel, filtered and the filtrate evaporated under reduced pressure. The resultant residue was triturated with diethyl ether/pentane (1:1) to afford the title compound as a white solid (130 g, 90%). 1H NMR (400 MHz, CDCl3): 8.47-8.46 (m, 4H), 7.64-7.64 (m, 1H), 7.54-7.53 (m, 2H), 5.67 (s, 2H), 4.00 (s, 3H).
Name
Quantity
63 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1-azobis(cyclohexanecarbonitrile)
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:13]2[C:8](=[N:9][CH:10]=[C:11]([Br:14])[CH:12]=2)[N:7]([S:15]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)(=[O:17])=[O:16])[C:6]=1[CH3:24])=[O:4].C1C(=O)N([Br:32])C(=O)C1>ClCCCl>[CH3:1][O:2][C:3]([C:5]1[C:13]2[C:8](=[N:9][CH:10]=[C:11]([Br:14])[CH:12]=2)[N:7]([S:15]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)(=[O:17])=[O:16])[C:6]=1[CH2:24][Br:32])=[O:4]

Inputs

Step One
Name
Quantity
121 g
Type
reactant
Smiles
COC(=O)C1=C(N(C2=NC=C(C=C21)Br)S(=O)(=O)C2=CC=CC=C2)C
Name
Quantity
63 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
1,1-azobis(cyclohexanecarbonitrile)
Quantity
14.4 g
Type
reactant
Smiles
Name
Quantity
1.2 L
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The filtrate was stirred with flash silica gel
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 90 minutes
Duration
90 min
WASH
Type
WASH
Details
washed with saturated aqueous sodium thiosulfate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
then filtered
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue was triturated with diethyl ether/pentane (1:1)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=C(N(C2=NC=C(C=C21)Br)S(=O)(=O)C2=CC=CC=C2)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 130 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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